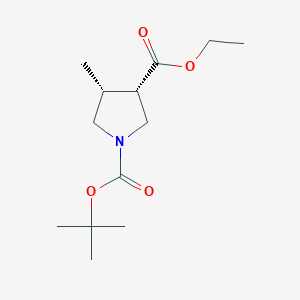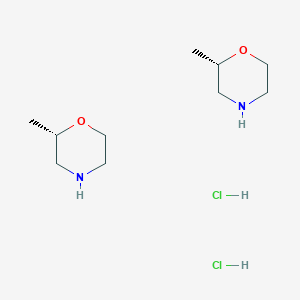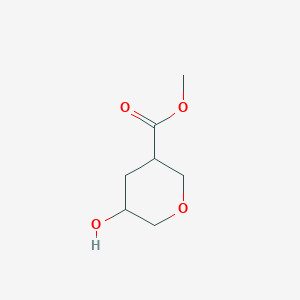
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)- is a complex inorganic compound that combines diazanium ions, cerium ions in the +3 oxidation state, and hexanitrate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;cerium(3+);hexanitrate typically involves the reaction of cerium(III) nitrate with diazanium salts under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH of the solution is carefully monitored to ensure the formation of the desired product. The reaction conditions, such as temperature and concentration of reactants, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of diazanium;cerium(3+);hexanitrate may involve large-scale reactions using similar principles as the laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)- undergoes several types of chemical reactions, including:
Oxidation: The cerium(3+) ion can be oxidized to cerium(4+) under certain conditions.
Reduction: The compound can participate in redox reactions where cerium(3+) is reduced to cerium(2+).
Substitution: The diazanium and nitrate ions can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving diazanium;cerium(3+);hexanitrate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of diazanium;cerium(3+);hexanitrate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cerium(4+) compounds, while substitution reactions may produce new complexes with different ligands.
Aplicaciones Científicas De Investigación
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of diazanium;cerium(3+);hexanitrate involves its ability to participate in redox reactions and interact with various molecular targets. The cerium(3+) ion can undergo oxidation and reduction, which allows it to act as a catalyst in certain reactions. The diazanium and nitrate ions also play a role in the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diazanium;cerium(3+);hexanitrate include other cerium-based complexes and diazonium salts. Examples include cerium(IV) nitrate and benzenediazonium chloride.
Uniqueness
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)- is unique due to its combination of diazanium ions and cerium ions in the +3 oxidation state, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
diazanium;cerium(3+);hexanitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.6NO3.2H3N/c;6*2-1(3)4;;/h;;;;;;;2*1H3/q+3;6*-1;;/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZMAKHXBJWHLI-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH8N8O18- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(3,5-Dihydroxyphenyl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B8065316.png)

![{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid](/img/structure/B8065324.png)

![(2s,4r)-1-[(Tert-butoxy)carbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B8065335.png)




![Tert-butyl n-[(1s,2r)-2-hydroxycyclobutyl]carbamate,rel-](/img/structure/B8065364.png)

![disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8065386.png)

